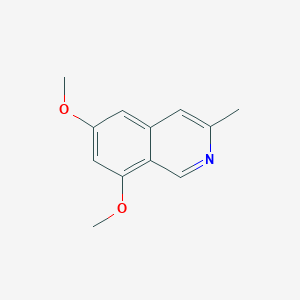
6,8-Dimethoxy-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-3-methylisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural diversity and biological activity, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of hydrazone-derived 1-azatrienes. This method utilizes 2-propenylbenzaldehydes and hydrazines to form 1-azatrienes, which then undergo electrocyclization to yield 3-methylisoquinolines . Another method involves the nitration of 6,7-dimethoxy-1-methylisoquinoline at the C-8 position, followed by oxidation to form the nitro aldehyde, which is then condensed with nitromethane using alumina as a base .
Industrial Production Methods
Industrial production methods for isoquinolines often involve catalytic processes. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . Additionally, microwave-assisted cyclization has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which can further react to form complex structures.
Substitution: Electrophilic substitution reactions are common, where substituents on the isoquinoline ring can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, alumina as a base for condensation reactions, and iron-acetic acid for reduction . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Major Products
Major products formed from these reactions include nitroisoquinolines, aminoisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
6,8-Dimethoxy-3-methylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets. For example, it has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s electrophilic character facilitates intermolecular hydride transfer, contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as 6,7-dimethoxy-1-methylisoquinoline and 6,8-dimethoxy-3-hydroxymethyl-1-methylisoquinoline .
Uniqueness
6,8-Dimethoxy-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,8-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-9-5-10(14-2)6-12(15-3)11(9)7-13-8/h4-7H,1-3H3 |
InChI Key |
KEWNAZTYTCIPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















